2-Isobutylpyrazine

Description

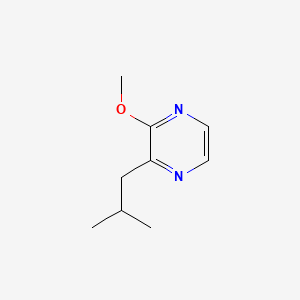

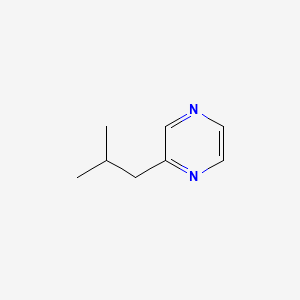

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIMUUJMEBJXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183668 | |

| Record name | Isobutylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-92-2 | |

| Record name | Isobutylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Occurrence and Sources of 2-Isobutyl-3-Methoxypyrazine

Introduction

2-Isobutyl-3-methoxypyrazine (IBMP) is a nitrogen-containing heterocyclic compound renowned for its exceptionally potent and distinctive aroma. Characterized by notes of green bell pepper, earthy pea pod, and herbaceous foliage, IBMP is one of the most powerful aroma compounds found in nature.[1][2] Its sensory detection threshold is remarkably low, reported to be as low as two parts per trillion (2 ng/L) in water, meaning even minute quantities can significantly influence the sensory profile of foods, beverages, and the natural environment.[3] This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and analytical methodologies for IBMP, tailored for researchers, scientists, and professionals in drug development and food science.

Part 1: Natural Occurrence and Biological Significance

IBMP is biosynthesized by a diverse range of organisms, from plants and insects to microorganisms, where it serves various ecological and biological functions.

In the Plant Kingdom

Methoxypyrazines are widespread in plants, where they contribute significantly to their characteristic aromas.[4][5]

-

Capsicum annuum (Bell Pepper): IBMP is the principal flavor component that defines the iconic aroma of green bell peppers.[1][6] Its concentration is highest in the flesh of unripe peppers and decreases as the fruit ripens.[1][7] This compound is so characteristic that it is often referred to simply as the "bell pepper pyrazine."[1]

-

Vitis vinifera (Grapevine): In the world of enology, IBMP is a critical varietal character, particularly in Sauvignon Blanc, Cabernet Sauvignon, Cabernet Franc, and Merlot grapes.[5][8][9] It imparts the "green" or "herbaceous" notes that can be desirable at low concentrations in certain wines, like Sauvignon Blanc, but are considered a defect or sign of under-ripeness at higher levels, especially in red wines.[4][5] The concentration of IBMP in grapes is influenced by genotype, maturity, and viticultural practices such as sun exposure.[8][9]

-

Other Plant Sources: The compound has also been identified in a variety of other vegetables, including parsnips, green beans, and spinach, contributing to their raw, green aroma profiles.[2]

| Plant Source | Typical Aroma Contribution | Concentration Range (in Wine/Grapes) | References |

| Capsicum annuum (Bell Pepper) | Primary character impact compound (green, pungent) | Not applicable (primary source) | [1][6][7] |

| Vitis vinifera (Cabernet Sauvignon) | Herbaceous, green bell pepper, vegetative | 12 - 13 ng/L (in wine) | [8] |

| Vitis vinifera (Merlot) | Herbaceous, green notes | 4 - 8 ng/L (in wine) | [8] |

| Vitis vinifera (Sauvignon Blanc) | Gooseberry, pea pod, capsicum | up to 30 ng/L | [5][10] |

In Fermented and Processed Foods

IBMP is not only present in raw materials but can also be found in processed foods, most notably those that undergo thermal processing.

-

Wine: As a grape-derived compound, IBMP is carried through fermentation into the final wine. Its concentration is primarily determined by the grape content at harvest, as it does not typically increase during the winemaking process.[8][11]

-

Roasted Products (Coffee and Cocoa): Pyrazines, in general, are classic products of the Maillard reaction and Strecker degradation, which occur during the roasting of coffee and cocoa beans.[12][13] These reactions between amino acids and reducing sugars at high temperatures generate a wide array of flavor compounds, including IBMP, which contributes to the complex nutty and roasted aroma profiles.[2][14][15]

In the Animal Kingdom: Insect Chemical Ecology

Insects have co-opted IBMP for chemical communication, where it can act as a pheromone or a defensive allomone.

-

Aggregation Pheromone: In the leaf beetle Labidostomis lusitanica, a pest of pistachio crops, males exclusively release IBMP.[16][17] This compound has been demonstrated to be a potent aggregation cue, attracting both males and females, which likely facilitates mating and feeding.[16][17][18]

-

Defensive Allomone: Aposematic (warningly colored) insects, such as the seven-spot ladybird (Coccinella septempunctata), produce methoxypyrazines as part of their chemical defense mechanism.[18] The potent, unpleasant odor serves to deter predators.

In Microorganisms

The biosynthesis of pyrazines is also observed in various microorganisms.

-

Bacteria: Certain bacterial species, such as Pseudomonas perolens, are known to produce methoxypyrazines, contributing to the earthy or potato-like off-odors in some food products.[19]

-

Yeast: The metabolite has been reported in Saccharomyces cerevisiae, the primary yeast used in winemaking and baking.[20]

-

Algae: The natural occurrence of IBMP has also been noted in some species of blue-green algae.[1]

Part 2: Biosynthesis of 2-Isobutyl-3-Methoxypyrazine

While the complete biosynthetic pathway of IBMP in plants is not fully elucidated, significant progress has been made, particularly regarding its precursors and the final enzymatic step. The core of the pathway involves the assembly of the pyrazine ring from amino acid precursors, followed by a crucial methylation step.

Proposed Pathways for Pyrazine Ring Formation

Two primary hypotheses exist for the formation of the 3-alkyl-2-hydroxypyrazine scaffold.

-

Amino Acid Condensation Pathway: This pathway proposes the initial condensation of two amino acids. For IBMP, this would involve L-leucine (providing the isobutyl side-chain) and glycine condensing to form a cyclic dipeptide (a diketopiperazine).[11][21] Subsequent enzymatic steps would then convert this intermediate into 3-isobutyl-2-hydroxypyrazine (IBHP).[11]

-

Amino Acid Amidation Pathway: An alternative hypothesis suggests the condensation of an amino acid amide (e.g., 2-amino-4-methylpentanamide, derived from L-leucine) with an α-dicarbonyl species like glyoxal.[10][11] This reaction would directly form the IBHP precursor. Recent work in bell peppers also points to L-serine as a key building block for the pyrazine ring itself.[22]

The Final Methylation Step: IBHP to IBMP

The final, and most well-characterized, step in the biosynthesis is the O-methylation of the non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP), to yield the highly volatile and odorous IBMP.[4][5] This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme. In grapevines, the specific gene responsible for this conversion has been identified as VvOMT3.[4][5] The expression of this gene is highly correlated with the accumulation of IBMP in grape berries, solidifying its role as the key catalyst for this transformation.

Caption: Proposed biosynthetic pathways leading to 2-isobutyl-3-methoxypyrazine (IBMP).

Part 3: Analytical Methodologies

The extremely low concentration and high volatility of IBMP present significant analytical challenges. Effective protocols require a sensitive extraction and concentration step followed by high-resolution chromatographic separation and detection.

Experimental Protocol: Quantification of IBMP in Wine using HS-SPME-GC-MS

This protocol describes a validated method for the trace-level quantification of IBMP, combining headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) and a stable isotope dilution assay (SIDA) for maximum accuracy.[3][8]

1. Materials and Reagents:

-

Wine sample

-

Sodium chloride (NaCl), analytical grade

-

Deuterated internal standard: 2-methoxy-3-isobutyl-d3-pyrazine ([²H₃]-IBMP) solution in ethanol (e.g., 1 µg/L)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Sample Preparation and Standard Spiking:

-

In a 20 mL headspace vial, place 10 mL of the wine sample.

-

Add 3 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with a known amount of the deuterated internal standard (e.g., 10 µL of 1 µg/L [²H₃]-IBMP solution) to achieve a final concentration of approximately 10 ng/L. This standard corrects for matrix effects and variations in extraction efficiency.

-

Immediately seal the vial tightly with the screw cap.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 40°C.

-

Allow the sample to equilibrate for 15 minutes with gentle stirring.

-

Introduce the SPME fiber into the headspace of the vial (do not immerse in the liquid).

-

Expose the fiber to the headspace for 30 minutes at 40°C to allow for the adsorption of volatile compounds.

4. GC-MS Analysis:

-

After the adsorption period, immediately retract the fiber and insert it into the heated injection port of the GC-MS system, set to 250°C.

-

Desorb the analytes from the fiber onto the GC column for 5 minutes in splitless mode.

-

GC Conditions (Example):

-

Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Initial temperature of 40°C for 3 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C, hold for 5 min.

-

-

MS Conditions:

-

Mode: Electron Ionization (EI) at 70 eV

-

Acquisition: Selected Ion Monitoring (SIM) for maximum sensitivity.

-

Ions to monitor for IBMP (quantifier/qualifiers): m/z 124, 151, 166

-

Ions to monitor for [²H₃]-IBMP (internal standard): m/z 127, 154, 169

-

5. Quantification:

-

Calculate the concentration of IBMP in the sample by using the ratio of the peak area of the primary quantifier ion for the native IBMP (m/z 124) to the peak area of the quantifier ion for the deuterated standard (m/z 127), referenced against a calibration curve.

Caption: A typical analytical workflow for IBMP quantification using HS-SPME-GC-MS.

Conclusion

2-Isobutyl-3-methoxypyrazine is a molecule of immense importance in the fields of food chemistry, enology, and chemical ecology. Its widespread natural occurrence, from bell peppers and grapes to insects and microbes, highlights its diverse biological roles as a flavor compound, a varietal marker, a pheromone, and an allomone. Understanding its biosynthetic origins, which are rooted in amino acid metabolism, allows for better control of its concentration in agricultural products like wine grapes. Furthermore, robust and sensitive analytical methods, such as HS-SPME-GC-MS with isotope dilution, are essential for its accurate quantification, enabling rigorous quality control and advancing research into its complex functions in the natural world.

References

- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 2. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 3. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 4. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

sensory characteristics of 2-isobutylpyrazine

An In-depth Technical Guide to the Sensory Characteristics of 2-Isobutyl-3-methoxypyrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Isobutyl-3-methoxypyrazine (IBMP) is a profoundly potent, naturally occurring heterocyclic aromatic compound that dictates the sensory landscape of numerous botanical products, most notably certain wine grape varietals, vegetables, and roasted goods. Its exceptionally low sensory detection threshold, measured in the parts-per-trillion, makes it a critical molecule in the fields of flavor chemistry, sensory science, and quality control. This technical guide provides a comprehensive exploration of the olfactory and gustatory characteristics of IBMP, the methodologies for its instrumental and sensory evaluation, factors influencing its perception, and its biochemical origins. The content herein is synthesized for the technical professional, bridging molecular properties with practical, field-proven analytical insights.

The Molecular Basis of a Potent Aroma

2-Isobutyl-3-methoxypyrazine (CAS No: 24683-00-9) belongs to the alkylmethoxypyrazine family, characterized by a pyrazine ring substituted with a methoxy group and an isobutyl group.[1] This specific molecular architecture is responsible for its powerful and distinctive aroma profile. It is one of the most odor-intensive compounds known, with a human detection threshold that is orders of magnitude lower than most other aroma molecules.[2]

Olfactory Profile: The "Green" Signature

The dominant and most recognizable sensory characteristic of IBMP is its intense vegetative aroma. This "green" note is multifaceted and can be described with a range of specific descriptors depending on its concentration and the matrix in which it is perceived.

-

Primary Descriptors: The aroma is most frequently identified as green bell pepper.[1][2][3][4]

-

Secondary Descriptors: Nuances of green peas, earthy notes, herbaceous character, and galbanum are also commonly used to describe its profile.[1][5][6]

-

Contextual Notes: In various products, it can contribute to the aromas of asparagus, green beans, and even roasted or nutty notes in coffee.[5][7]

Sensory Detection Thresholds

The potency of IBMP is quantified by its extremely low odor detection threshold, the concentration at which the compound becomes perceivable to the human olfactory system. This threshold varies depending on the medium.

| Matrix | Detection Threshold (ng/L or ppt) | Notes |

| Water | ~2 ng/L | Reported as 2 parts per trillion.[3][8] |

| White Wine | 5.5 - 8 ng/L | Best Estimate Threshold (BET) can vary by wine style (e.g., 5.5 ng/L in Sauvignon, 8 ng/L in another white wine).[9] |

| Red Wine | ~16.8 ng/L | The more complex matrix of red wine can increase the detection threshold.[9] |

Table 1: Sensory detection thresholds of 2-Isobutyl-3-methoxypyrazine in various matrices.

Gustatory and Retronasal Perception

While IBMP is primarily an aromatic compound perceived via the orthonasal pathway (sniffing), it significantly contributes to "flavor" through retronasal perception (aromas detected during mastication). Direct gustatory (taste) impact is minimal; however, at high concentrations, the intense green, vegetative character can be perceived as a flavor attribute.[6]

Factors Modulating IBMP Sensory Perception

The sensory impact of IBMP is not absolute but is modulated by several intrinsic and extrinsic factors. Understanding these interactions is critical for product development and analysis.

-

Concentration Dependence: The desirability of IBMP's aroma is highly dependent on its concentration. At low, near-threshold levels, it can add a pleasant herbaceous complexity.[10] However, at excessive concentrations, it can overwhelm other aromas, leading to an unbalanced and often undesirable "green" character, particularly in red wines where it can be considered a fault.[11][12]

-

Matrix Effects: The chemical composition of the food or beverage matrix influences the volatility and release of IBMP. In aqueous systems like soups and beverages, pH can affect its stability and release.[1] In high-fat products, its partitioning behavior may reduce its perceived intensity in the headspace.[1]

-

Perceptual Interactions: IBMP does not exist in a sensory vacuum. Its perception is altered by the presence of other volatile compounds. For instance, in wine, the tropical fruit notes associated with volatile thiols (e.g., 3-mercaptohexan-1-ol) can be suppressed by increasing concentrations of IBMP.[13] Conversely, certain fruity esters may reduce the perception of the "green pepper" note.[14]

Methodologies for Instrumental and Sensory Analysis

A dual approach combining instrumental analysis for quantification and sensory analysis for perceptual characterization is essential for a complete understanding of IBMP.

Instrumental Quantification

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard methodology for the precise quantification of IBMP at trace levels.[8][14][15]

-

Sample Preparation: A 5 mL aliquot of wine is placed into a 20 mL headspace vial. A known amount of a deuterated internal standard (e.g., 2-Isobutyl-3-methoxy-d3-pyrazine) is added to correct for matrix effects and extraction variability.[16][17] 1.5 g of NaCl is added to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[14]

-

Extraction: The vial is equilibrated at a controlled temperature (e.g., 40°C). A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the volatile analytes.

-

Analysis: The SPME fiber is thermally desorbed in the heated inlet of the GC. The analytes are separated on a capillary column (e.g., HP-INNOWAX).[14]

-

Detection: The Mass Spectrometer is operated in Selected Ion Monitoring (SIM) mode to achieve the low detection limits required for IBMP, monitoring specific ions for both the target analyte and the internal standard.[8]

-

Quantification: The concentration of IBMP is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for IBMP quantification by HS-SPME-GC-MS.

Sensory Evaluation

Sensory panels provide the critical link between chemical concentration and human perception.

The Ascending Forced-Choice Method of Limits (ASTM E679) is a standard procedure for determining detection thresholds.[18]

-

Panelist Training: A panel of assessors (n=20-30) is familiarized with the specific aroma of IBMP.[9]

-

Sample Preparation: A series of IBMP dilutions in the desired matrix (e.g., deionized water or a de-aromatized base wine) is prepared in ascending order of concentration, typically with a dilution factor of 2 or 3.

-

Presentation (3-Alternative Forced Choice): Panelists are presented with sets of three samples (triangles). Two samples are blanks (matrix only), and one is spiked with IBMP. The position of the spiked sample is randomized.

-

Evaluation: Panelists are instructed to identify the "odd" sample in each set, starting from the lowest concentration and moving upwards. Guessing is required.

-

Data Analysis: An individual's threshold is calculated as the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the first concentration at which they succeeded. The group's Best Estimate Threshold (BET) is the geometric mean of the individual thresholds.

Caption: Workflow for sensory threshold determination (ASTM E679).

Biochemical Origin and Control in Viticulture

In grapes, IBMP is a key varietal characteristic of cultivars like Cabernet Sauvignon, Merlot, and Sauvignon blanc.[11][19][20] Its biosynthesis is a target for modulation in viticulture to achieve desired wine styles.

-

Biosynthesis Pathway: The final and rate-limiting step in IBMP biosynthesis is the methylation of its non-volatile precursor, 2-hydroxy-3-isobutylpyrazine (IBHP). This reaction is catalyzed by specific O-methyltransferase enzymes (VvOMT3 and VvOMT4 in Vitis vinifera).[11][12][19]

-

Viticultural Control: IBMP concentration is highest in unripe berries and degrades as the fruit matures. This degradation is significantly accelerated by sunlight exposure on the grape clusters. Therefore, viticultural practices that increase fruit zone sun exposure, such as leaf removal, are effective strategies to manage and reduce IBMP levels in the final wine.[21]

Conclusion

2-Isobutyl-3-methoxypyrazine is a molecule of immense sensory significance. Its potent green, vegetative aroma is a defining feature in many foods and beverages, capable of enhancing complexity at low levels and creating undesirable notes at high concentrations. A thorough understanding of its sensory profile, the factors that modulate its perception, and the robust analytical methodologies for its study are indispensable for professionals in sensory science, product development, and quality assurance. The intricate relationship between its molecular structure, biochemical pathways, and ultimate sensory impact provides a compelling case study in the multidisciplinary nature of flavor science.

References

- 1. Buy Bulk - 2-Isobutyl-3-Methoxypyrazine | Wholesale Supplier [sinofoodsupply.com]

- 2. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]

- 4. aroxa.com [aroxa.com]

- 5. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 6. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [perflavory.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The effect of defoliation on the 3-isobutyl-2-methoxypyrazine biosynthesis in wine grapes - ProQuest [proquest.com]

A Comprehensive Technical Guide to 2-Isobutylpyrazine Research

Introduction

Pyrazines represent a significant class of nitrogen-containing heterocyclic compounds that are pivotal in defining the aroma and flavor profiles of a vast array of thermally processed foods.[1] These compounds are largely responsible for the desirable roasted, nutty, and savory notes in products like coffee, cocoa, roasted nuts, bread, and cooked meats.[1][2] Among the numerous pyrazine derivatives, 2-isobutylpyrazine and its methoxylated form, 2-isobutyl-3-methoxypyrazine (IBMP), have garnered considerable attention from researchers, scientists, and drug development professionals due to their potent sensory characteristics and presence in various natural and processed materials.

This in-depth technical guide provides a comprehensive overview of the core research areas related to this compound. It is designed to offer field-proven insights and detailed methodologies, serving as a valuable resource for professionals in food science, flavor chemistry, and related disciplines. The content herein is structured to facilitate a deep understanding of the causality behind experimental choices and to provide self-validating protocols grounded in authoritative scientific literature.

Natural Occurrence and Formation of this compound

This compound and its derivatives are found in a variety of food products, contributing significantly to their characteristic aromas.[3][4] Their formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[1][2]

The Maillard Reaction: The Primary Formation Pathway

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the development of color and aroma in cooked foods.[5][6] The formation of pyrazines through this pathway is influenced by several factors, including the types of amino acids and sugars involved, as well as the reaction conditions such as temperature, time, and pH.[1][7] The initial step involves the condensation of an amine (from an amino acid) and a reducing sugar.[6] Subsequent complex reactions, including Strecker degradation, lead to the formation of α-aminoketones, which are key precursors to pyrazines.[2]

Biosynthesis in Plants and Microorganisms

While the Maillard reaction is predominant in thermally processed foods, biosynthesis is the key pathway for the formation of some pyrazines, particularly methoxypyrazines like 2-isobutyl-3-methoxypyrazine (IBMP), in plants.[8][9] In grapevines, for instance, the final step of IBMP biosynthesis involves the methylation of its precursor, 2-hydroxy-3-isobutylpyrazine.[8][9] This reaction is catalyzed by specific O-methyltransferase enzymes.[8][9] Studies have identified key genes, such as VvOMT3, that are crucial for IBMP biosynthesis in grapes.[8][9]

Chemical Synthesis of this compound

The increasing demand for pyrazines in the food and fragrance industries has driven the development of various chemical synthesis methods.[2][10] These synthetic routes offer a controlled way to produce specific pyrazine derivatives with high purity.

Condensation Reactions

A common approach to synthesizing alkylpyrazines involves the condensation of α,β-dicarbonyl compounds with α,β-diamine compounds.[10] Another established method is the condensation of an α-amino acid amide with glyoxal, followed by methylation.[11] This latter method has been successfully used to prepare deuterated analogues of 2-methoxy-3-isobutylpyrazine for use as internal standards in quantitative analysis.[11][12]

A Novel Aromatization Procedure

Recent research has explored new synthetic pathways, including a novel aromatization procedure to prepare 2-isobutyl-3-methoxypyrazines.[10] This highlights the ongoing efforts to develop more efficient and milder reaction conditions for pyrazine synthesis.

Sensory Properties and Applications

Pyrazines are renowned for their potent and diverse aroma profiles, which are detectable at very low concentrations.[3][13]

Odor Characteristics and Thresholds

This compound is characterized by its green, vegetable, and fruity odor.[14] Its methoxylated counterpart, 2-isobutyl-3-methoxypyrazine (IBMP), is particularly potent, with an extremely low odor threshold, reported to be as low as 2 parts per trillion in water.[13][15] This compound is responsible for the characteristic green bell pepper aroma in foods and wines.[15][16][17]

| Pyrazine Derivative | Odor Description | Odor Threshold (in water) |

| This compound | Green, vegetable, fruity | Not widely reported |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green bell pepper, earthy, vegetative | ~2 ng/L (ppt)[13][15] |

| 2,5-Dimethylpyrazine | Roasted, nutty, coffee-like | 35 ppb |

| 2-Ethyl-3,5-dimethylpyrazine | Earthy, potato-like, roasted | 0.03 ppb |

Applications in the Food and Fragrance Industries

The unique organoleptic properties of pyrazines make them valuable as flavoring and fragrance agents.[2][3] They are widely used to impart or enhance roasted, nutty, and savory notes in a variety of products, including baked goods, snacks, processed meats, and beverages.[1][2][18] 2-Isobutyl-3-methoxypyrazine, for instance, is a key component in creating the characteristic aroma of Sauvignon Blanc wines.[8][16] In the fragrance industry, pyrazines are used to add green and roasted nuances to perfumes.[19]

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound and its derivatives are crucial for quality control in the food and beverage industry and for research purposes.[20][21] Due to their volatile nature and often low concentrations, specialized analytical techniques are required.

Sample Preparation: Extraction and Concentration

Effective sample preparation is a critical first step in the analysis of pyrazines. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A conventional method for extracting pyrazines from liquid samples.[20]

-

Solid-Phase Extraction (SPE): Offers a more selective extraction and concentration of analytes.[20]

-

Solid-Phase Microextraction (SPME): A solvent-free, simple, and rapid technique, particularly well-suited for volatile and semi-volatile compounds.[20][21] Headspace SPME (HS-SPME) is widely used for pyrazine analysis in food and beverage samples.[16][22][23]

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the separation, identification, and quantification of pyrazines.[15][21][24]

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Isobutyl-3-methoxypyrazine in Wine

This protocol is adapted from established methods for the analysis of IBMP in wine.[16][22][23][25]

1. Sample Preparation: a. Pipette 10 mL of wine into a 20 mL headspace vial. b. Add 3 g of sodium chloride (NaCl) to enhance the release of volatile compounds.[23][25] c. Add a known amount of a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) for accurate quantification.[15][23][26] d. Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath set at a specific temperature (e.g., 40°C).[22][23][25] b. Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.[16][22][23]

3. GC-MS Analysis: a. Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.[16][22] b. Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like Supelcowax 10 or a non-polar column like TR-5MS) and a temperature program to separate the compounds.[22][24] c. Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for identification.[23][27] For IBMP, characteristic ions such as m/z 124, 151, and 166 are typically monitored.[24][27]

Conclusion

This compound and its derivatives are fascinating molecules with a profound impact on the sensory qualities of our food and beverages. The research landscape surrounding these compounds is dynamic, with ongoing advancements in understanding their formation, developing efficient synthesis methods, and refining analytical techniques. This guide has provided a comprehensive overview of the key aspects of this compound research, from its origins in the Maillard reaction and plant biosynthesis to its applications and sophisticated analytical detection. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for innovation and quality control in a wide range of industries.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The Pherobase Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O [pherobase.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 15. openagrar.de [openagrar.de]

- 16. gcms.cz [gcms.cz]

- 17. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 20. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 26. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

2-isobutylpyrazine CAS number and molecular formula

This guide provides a comprehensive technical overview of 2-isobutylpyrazine, a significant heterocyclic aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical methodologies, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: Understanding the Pyrazine Landscape

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in the fields of flavor chemistry, sensory science, and pharmaceuticals. Their often potent and distinctive aromas, typically associated with roasted, nutty, or earthy notes, make them key components in the flavor profiles of numerous foods and beverages. Beyond their sensory characteristics, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.

This guide focuses specifically on This compound . It is crucial to distinguish this compound from its structurally similar and often co-occurring relatives, as minor substitutions on the pyrazine ring can dramatically alter its chemical and sensory properties.

Key Distinctions:

-

This compound: The core subject of this guide.

-

2-Isobutyl-3-methylpyrazine: Possesses an additional methyl group, contributing to a different aroma profile.

-

2-Isobutyl-3-methoxypyrazine: The addition of a methoxy group imparts a very strong and distinct green bell pepper aroma.

-

2-Isobutyl-3,5 (and 3,6)-dimethylpyrazine: Contains two additional methyl groups, further modifying its sensory and chemical characteristics.

Clarity in identification is essential for reproducible research and development, and this guide will adhere to the specific properties and protocols for this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any scientific investigation.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 29460-92-2 |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 2-(2-methylpropyl)pyrazine |

| Synonyms | Isobutylpyrazine, Pyrazine, (2-methylpropyl)- |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Green, vegetable, fruity | [1] |

| Boiling Point | 190-191 °C at 760 mmHg | [1] |

| Density | 0.958 ± 0.06 g/cm³ (predicted) | [2] |

| Refractive Index | 1.4875 | [2] |

| Flash Point | 70.56 °C (159 °F) | [1] |

| Solubility | Soluble in alcohol; slightly soluble in water (2123 mg/L at 25 °C, est.) | [1] |

| logP (o/w) | 1.715 (estimated) | [1] |

Synthesis and Manufacturing

The synthesis of alkylpyrazines can be approached through both chemical and biosynthetic routes. Chemical synthesis often provides higher yields and purity, which is critical for pharmaceutical and research applications.

A common and effective method for synthesizing 2-alkylpyrazines involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For this compound, this can be conceptually based on the reaction of leucine amide with glyoxal, followed by oxidation.

Conceptual Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process that begins with readily available starting materials. The following diagram illustrates a plausible and widely referenced synthetic pathway for related alkylpyrazines.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Conceptual)

This protocol is based on established methods for alkylpyrazine synthesis.[3][4]

-

Leucine Amide Preparation:

-

Suspend L-leucine in an appropriate solvent (e.g., methanol).

-

Cool the mixture in an ice bath and slowly add thionyl chloride to form the methyl ester hydrochloride.

-

After stirring, remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and bubble with ammonia gas at a low temperature to form leucine amide.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture and purify the leucine amide, for example, by crystallization.

-

-

Condensation and Cyclization:

-

Dissolve the purified leucine amide in a suitable solvent such as ethanol.

-

Slowly add an aqueous solution of glyoxal (40% in water) to the leucine amide solution.

-

Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) using a base like sodium hydroxide.

-

Stir the mixture at room temperature for several hours. The reaction leads to the formation of a dihydropyrazine intermediate.

-

-

Oxidation to this compound:

-

The dihydropyrazine intermediate is often oxidized in situ. This can be facilitated by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

-

The progress of the oxidation can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Purification:

-

Once the reaction is complete, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or fractional distillation to obtain pure this compound.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[5]

Workflow for GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound in a sample matrix.

Caption: Standard workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS Analysis of this compound

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

-

Sample Preparation:

-

For solid samples, accurately weigh 3-5 g of the homogenized material into a headspace vial.

-

For liquid samples, pipette an equivalent volume.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.

-

If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a controlled temperature (e.g., 65°C) for a set time (e.g., 30 minutes) with agitation.

-

Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Parameters: [5]

-

Injector: Splitless mode, 270°C.

-

SPME Desorption: 5 minutes in the injector.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-

Column: A mid-polarity column (e.g., SUPELCOWAX™ 10 or DB-WAX) is often suitable.

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 4°C/min to 230°C.

-

Hold at 230°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 30-350.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard.

-

Applications in Research and Industry

The unique properties of this compound have led to its application in several scientific and industrial domains.

-

Flavor and Fragrance Industry: As a key aroma compound, this compound is used to impart or enhance green, vegetable-like notes in a variety of food products and fragrances.[1] Its presence is critical in replicating the authentic flavors of products like bell peppers, coffee, and cocoa.[6]

-

Food Science and Quality Control: The concentration of this compound and related compounds can serve as an indicator of product quality, ripeness of raw materials (like grapes), or the impact of processing conditions.[1] Analytical methods are therefore crucial in quality assurance labs.

-

Chemical Ecology: Pyrazines are known to act as semiochemicals (signaling chemicals) in the insect world.[7] They can function as alarm pheromones or play a role in aggregation, making this compound a compound of interest for research into insect behavior and the development of novel pest management strategies.

-

Drug Discovery and Medicinal Chemistry: The pyrazine ring is a recognized pharmacophore present in numerous approved drugs.[8] While this compound itself is not a therapeutic agent, its structure serves as a valuable building block for the synthesis of more complex molecules. The study of pyrazine derivatives is an active area of research for developing new treatments for a wide range of diseases, including cancer and infectious diseases.[8]

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical compound. The following information is a summary of key safety measures and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of significant scientific and industrial interest. Its well-defined chemical and physical properties, coupled with established methods for its synthesis and analysis, make it a valuable tool in flavor science and a promising scaffold in medicinal chemistry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe application in research and development.

References

- 1. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isobutylpyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-isobutylpyrazine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this heterocyclic aromatic compound, offering insights into its synthesis, analytical determination, and potential toxicological considerations.

Introduction: Understanding this compound

This compound, with the CAS number 29460-92-2, is a pyrazine derivative characterized by an isobutyl group attached to the pyrazine ring.[1][2] Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are known for their significant aromatic properties.[3][4] Alkylpyrazines, including this compound, are often associated with nutty, roasted, and green aroma profiles and are found in various cooked and fermented foods.[3][5] While extensively utilized in the flavor and fragrance industry, the unique chemical structure of this compound also makes it a molecule of interest for researchers in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrazine ring and the lipophilic character of the isobutyl side chain create a scaffold that can be explored for potential biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor | Green, vegetable, fruity | [1] |

| Boiling Point | 190.00 to 191.00 °C at 760.00 mm Hg | [1] |

| Density | ~0.99 g/mL at 25 °C | [6] |

| Flash Point | 159.00 °F (70.56 °C) (Closed Cup) | [1] |

| Solubility | Soluble in alcohol; sparingly soluble in water (2123 mg/L at 25 °C est.) | [1] |

| logP (o/w) | 1.715 (est.) | [1] |

These properties indicate that this compound is a relatively volatile and lipophilic compound with a characteristic aroma. Its solubility profile suggests that it is more soluble in organic solvents than in aqueous media, a critical consideration for its handling, formulation, and potential biological interactions.

Chemical Properties and Reactivity

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature governs its reactivity.

Stability: Pyrazine and its derivatives are generally thermally stable.[4] However, their stability can be influenced by factors such as pH, light, and the presence of oxidizing agents. The isobutyl side chain may be susceptible to oxidation under certain conditions.

Reactivity: The pyrazine ring is generally resistant to electrophilic aromatic substitution. Nucleophilic substitution reactions are more common, particularly at the carbon atoms adjacent to the nitrogen atoms. The nitrogen atoms themselves can act as nucleophiles and can be protonated or alkylated. The reactivity of alkylpyrazines is a key factor in the development of flavors in food through the Maillard reaction, which involves the reaction of amino acids and reducing sugars.[5][7]

Synthesis of this compound

The synthesis of alkylpyrazines can be achieved through various methods. A common approach for the synthesis of 2-alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a potential synthetic route is the condensation of ethylenediamine with 1-hydroxy-4-methyl-2-pentanone.

Another general method for pyrazine synthesis is the Staedel–Rugheimer synthesis, which involves the reaction of an α-haloketone with ammonia.[4] The specific, detailed industrial synthesis of this compound is often proprietary. However, for research purposes, custom synthesis can be performed by specialized chemical suppliers.[1]

References

- 1. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 2. Pyrazine, (2-methylpropyl)- | C8H12N2 | CID 34591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkylpyrazine - Wikipedia [en.wikipedia.org]

- 4. irjmets.com [irjmets.com]

- 5. researchgate.net [researchgate.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. mdpi.com [mdpi.com]

2-isobutylpyrazine safety and handling information

An In-depth Technical Guide to the Safe Handling of 2-Isobutylpyrazine

Authored by Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling information for this compound (CAS RN 29460-92-2) intended for researchers, scientists, and professionals in drug development and related fields. The information herein is synthesized from authoritative safety data sheets, regulatory guidance, and scientific literature to ensure a robust and trustworthy resource.

Chemical Identity and Physicochemical Properties

This compound, also known as pyrazine, (2-methylpropyl)-, is a heterocyclic organic compound.[1] Its physicochemical properties are fundamental to understanding its behavior and potential hazards in a laboratory setting. A summary of these properties is presented in Table 1. The compound's flash point indicates that it is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[2] Its limited water solubility and higher vapor pressure relative to non-volatile compounds necessitate specific handling procedures to control vapor inhalation and prevent environmental release.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29460-92-2 | [2][3] |

| Molecular Formula | C₈H₁₂N₂ | [1][3] |

| Molecular Weight | 136.20 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Odor | Green, vegetable, fruity | [2] |

| Boiling Point | 190-191 °C @ 760 mm Hg | [2] |

| Flash Point | 70.56 °C (159.00 °F) TCC | [2] |

| Vapor Pressure | 0.736 mmHg @ 25 °C (estimated) | [2] |

| Solubility | Soluble in alcohol. Water solubility: 2123 mg/L @ 25 °C (estimated). | [2] |

Hazard Identification and Toxicological Profile

There is conflicting information regarding the formal GHS (Globally Harmonized System) classification of this compound. Some suppliers state that based on available data, the classification criteria are not met and the product contains no substances considered hazardous to health at their given concentration.[3] However, other sources provide a flash point that classifies it as a combustible liquid.[2]

Given this ambiguity, a conservative approach is warranted. The primary physical hazard is its combustibility. While specific toxicological data for this compound is limited, information from structurally similar pyrazine derivatives, such as 2-isobutyl-3-methoxypyrazine, indicates potential for skin, eye, and respiratory irritation.[4] In high concentrations, vapors of related compounds may cause anesthetic effects like headache, fatigue, and dizziness.[4] It is crucial to note that no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH for this compound or its closely related derivatives.[5][6][7]

Therefore, all handling should proceed with the assumption that the substance is a combustible liquid and a potential irritant. All personnel must be trained on the potential hazards before handling the compound.

Laboratory Risk Assessment and Safe Handling Workflow

A systematic approach to risk assessment is critical before any new experiment involving this compound. The following workflow provides a self-validating system to ensure safety.

Diagram: Risk Assessment & Handling Workflow

Caption: Risk assessment workflow for this compound.

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

-

Causality: To minimize inhalation exposure and prevent the accumulation of flammable vapors, all work must be conducted in a certified chemical fume hood with sufficient airflow.

-

Protocol:

-

Verify that the chemical fume hood certification is current.

-

Ensure safety showers and eyewash stations are accessible and unobstructed.[5]

-

Remove all potential ignition sources (e.g., hot plates, open flames, non-intrinsically safe equipment) from the work area.[5][8]

-

Assemble all necessary apparatus and reagents before introducing the this compound.

-

2. Personal Protective Equipment (PPE):

-

Causality: PPE provides the primary barrier against skin/eye contact and incidental exposure. The choice of gloves is critical to prevent chemical permeation.

-

Protocol:

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for suitability. Always inspect gloves for tears or holes before use.[8]

-

Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes.

-

3. Chemical Handling:

-

Causality: Proper handling techniques prevent spills and minimize vapor release.

-

Protocol:

4. Storage:

-

Causality: Proper storage is essential to prevent ignition and degradation of the chemical.

-

Protocol:

Emergency Procedures

1. Accidental Release:

-

Protocol:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure ventilation is adequate and eliminate all ignition sources.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[9]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly.

-

2. Fire:

-

Protocol:

3. First Aid:

-

Protocol:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3][9]

-

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Protocol:

-

Collect all waste (including contaminated absorbent material and disposable PPE) in a clearly labeled, sealed container.

-

Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

-

Do not discharge into drains or the environment.[4]

-

References

- 1. Pyrazine, (2-methylpropyl)- | C8H12N2 | CID 34591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. vigon.com [vigon.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. chemos.de [chemos.de]

- 9. axxence.de [axxence.de]

- 10. axxence.de [axxence.de]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Isobutyl-3-methoxypyrazine for Research Applications

Abstract

2-Isobutyl-3-methoxypyrazine (IBMP) is a highly potent, nitrogen-containing heterocyclic compound responsible for the characteristic green, earthy, and bell pepper aromas in various foods and beverages, including bell peppers, coffee, and certain wines.[1][2][3] Its extremely low odor detection threshold makes it a molecule of significant interest in the fields of flavor and fragrance chemistry, food science, and sensory analysis. The ability to reliably synthesize IBMP in a laboratory setting is crucial for its use as an analytical standard, in sensory evaluation studies, and for developing novel applications in food and consumer products.[1][4][5] This document provides a comprehensive, research-grade guide for the chemical synthesis, purification, and characterization of 2-isobutyl-3-methoxypyrazine, grounded in established chemical principles and rigorous safety protocols.

Introduction and Rationale

The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry, with broad implications for the flavor and pharmaceutical industries. The protocol detailed herein follows a logical and field-proven two-stage synthetic pathway: (1) the formation of the core pyrazine ring structure via condensation, and (2) the subsequent methylation to yield the target methoxypyrazine.

The chosen pathway begins with the condensation of L-leucinamide (derived from the amino acid L-leucine) and glyoxal. This step leverages the reactivity of the amine groups in the amino acid derivative with the dicarbonyl functionality of glyoxal to construct the 2-isobutyl-3-hydroxypyrazine intermediate. The causality for this choice lies in the high efficiency and selectivity of this condensation reaction for forming the desired pyrazine heterocycle. The subsequent step involves an O-methylation of the hydroxyl group, a standard and reliable transformation to install the methoxy moiety, yielding the final product.[6]

This approach provides a clear, controllable, and scalable method for producing high-purity 2-isobutyl-3-methoxypyrazine for advanced research and development.

Diagram 1: Overall Synthetic Pathway

Caption: Two-stage synthesis of 2-isobutyl-3-methoxypyrazine.

Critical Safety Protocols

The synthesis and handling of pyrazine derivatives require strict adherence to safety procedures due to their chemical reactivity and potential hazards. Trustworthiness in any protocol begins with an uncompromised commitment to safety.

-

General Handling: All procedures must be conducted within a certified chemical fume hood with proper ventilation to avoid inhalation of vapors or dust.[7]

-

Personal Protective Equipment (PPE): At a minimum, standard PPE is required: a flame-retardant lab coat, splash-proof safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile).[7][8][9]

-

Chemical Hazards:

-

Flammability: Pyrazines and their precursors can be flammable.[8][9][10] All ignition sources, including heat guns, open flames, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.[8] Ensure all equipment is properly grounded to prevent static discharge.[9][10]

-

Reactivity: Avoid contact with strong oxidizing agents, strong acids, and reducing agents, as this can lead to vigorous and potentially hazardous reactions.[7][11]

-

Toxicity: Pyrazines may be harmful if swallowed or inhaled and can cause significant skin and eye irritation.[7][8][9] In case of exposure, wash the affected area thoroughly with water and seek immediate medical attention if symptoms persist.[9][11]

-

-

Storage: The final product and all intermediates should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light and heat.[1][11][12]

-

Waste Disposal & Spill Response: Dispose of all chemical waste according to institutional and local regulations. For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Do not use a water jet , as it may spread the fire.[8][10]

Detailed Experimental Protocol

This protocol is divided into three parts: synthesis of the hydroxypyrazine intermediate, methylation to the final product, and purification.

Part A: Synthesis of 2-Isobutyl-3-hydroxypyrazine

-

Reagents & Materials:

-

L-Leucinamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Glyoxal (40% solution in water)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator

-

-

Procedure:

-

Prepare L-leucinamide Free Base: In a 250 mL round-bottom flask, dissolve L-leucinamide hydrochloride in a minimal amount of distilled water. Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of a concentrated NaOH solution dropwise with stirring to neutralize the hydrochloride salt and generate the free base.

-

Condensation Reaction: To the aqueous solution of L-leucinamide, add an equal volume of methanol. With vigorous stirring at room temperature, add a stoichiometric equivalent of 40% aqueous glyoxal solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash them once with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-isobutyl-3-hydroxypyrazine as an oil or solid.

-

Part B: Methylation to 2-Isobutyl-3-methoxypyrazine

-

Reagents & Materials:

-

2-Isobutyl-3-hydroxypyrazine (from Part A)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Schlenk line or inert gas (N₂ or Ar) setup

-

-

Procedure:

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Carefully add a stoichiometric equivalent of sodium hydride to the flask. Add anhydrous THF via syringe to create a suspension. In a separate flask, dissolve the crude 2-isobutyl-3-hydroxypyrazine from Part A in anhydrous THF.

-

Transfer the hydroxypyrazine solution slowly via cannula or syringe to the NaH suspension at 0°C (ice bath). Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.

-

Methylation: Cool the mixture back to 0°C. Add a slight excess (1.1 equivalents) of methyl iodide dropwise via syringe. Allow the reaction to stir overnight, warming to room temperature.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Work-up: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-isobutyl-3-methoxypyrazine.

-

Part C: Purification

-

Technique: The crude product is best purified by flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10% EtOAc) is typically effective.

-

Procedure:

-

Prepare a silica gel column in the starting eluent.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column with the hexanes/ethyl acetate gradient, collecting fractions.

-

Monitor the fractions by TLC. Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield pure 2-isobutyl-3-methoxypyrazine as a colorless to pale yellow liquid.[12]

-

Experimental Workflow and Characterization

Diagram 2: Laboratory Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of IBMP.

Product Characterization

Verification of the final product's identity and purity is a critical, self-validating step of the protocol. The following data are expected for pure 2-isobutyl-3-methoxypyrazine.

| Parameter | Expected Value / Observation | Source(s) |

| Appearance | Colorless to pale yellow liquid | [12] |

| Molecular Formula | C₉H₁₄N₂O | |

| Molecular Weight | 166.22 g/mol | |

| Refractive Index (n20/D) | ~1.49 | |

| Density (@ 25°C) | ~0.99 g/mL | |

| ¹H NMR | Signals corresponding to isobutyl, methoxy, and pyrazine ring protons. | N/A |

| ¹³C NMR | Signals corresponding to 9 distinct carbon atoms. | N/A |

| GC-MS (EI, 70 eV) | Molecular Ion (M⁺) at m/z 166. Key fragments at m/z 151 ([M-CH₃]⁺) and a base peak at m/z 124 resulting from a McLafferty rearrangement. | [4][6] |

Conclusion

This application note provides a robust and detailed protocol for the laboratory synthesis of 2-isobutyl-3-methoxypyrazine. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce high-purity IBMP suitable for a wide range of applications, from analytical chemistry to sensory science. The emphasis on causality and rigorous safety measures ensures that the protocol is not only effective but also safe and trustworthy for implementation in a research environment.

References

- 1. 2-isobutyl-3-methoxypyrazine | 24683-00-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) [mdpi.com]

- 5. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. biosynce.com [biosynce.com]

- 12. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [perflavory.com]

Application Note: Quantitative Analysis of 2-Isobutylpyrazine in Complex Matrices using Headspace SPME-GC-MS

Introduction: The Analytical Challenge of a Potent Aroma Compound

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds that are exceptionally potent aroma molecules, contributing significantly to the sensory profile of numerous foods and beverages.[1][2][3] 2-Isobutyl-3-methoxypyrazine (IBMP), a closely related and extensively studied analogue, is known for its distinct "bell pepper" or "herbaceous" aroma in vegetables and wines, with an olfactory detection threshold as low as 2 parts per trillion (ppt) in water.[4] The analytical principles for IBMP are directly applicable to other pyrazines like 2-isobutylpyrazine. These compounds are formed during thermal processing, such as roasting or cooking, through the Maillard reaction and play a crucial role in defining the characteristic flavor of products like coffee, cocoa, and roasted nuts.[3] Beyond flavor, some pyrazines also function as pheromones in the animal kingdom.[5][6]

The extremely low concentrations at which these compounds are sensorially active present a significant analytical challenge. Direct injection of a sample matrix (e.g., wine, coffee) is often not feasible due to the complexity of the matrix and the low concentration of the analyte. Therefore, a highly sensitive and selective analytical technique is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this application, offering the necessary chromatographic separation and definitive mass-based identification.[1][4]

To overcome the challenges of matrix interference and low analyte concentration, a sample preparation and concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and easily automated technique perfectly suited for extracting volatile and semi-volatile compounds like pyrazines from complex liquid or solid samples.[7][8][9] This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound using HS-SPME coupled with GC-MS.

Principle of the Method